[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid
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Overview
Description
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is an organic compound that belongs to the class of pyranones It is characterized by a pyran ring fused with a carboxylic acid group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl propionate with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of ester hydrolysis under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by hydrolysis. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-4H-pyran-3-yl propionate
- 4-oxo-3-(phenylmethoxy)-4H-pyran-2-carboxylic acid
- 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is unique due to its specific structure, which combines a pyran ring with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-methyl-4-oxopyran-3-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5-8(13-4-7(10)11)6(9)2-3-12-5/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPTVSFDRDTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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